Bucindolol hydrochloride

Descripción general

Descripción

El clorhidrato de bucindolol es un bloqueador beta-adrenérgico no selectivo con propiedades adicionales de bloqueo alfa débiles y actividad simpaticomimética intrínseca en algunos sistemas modelo . Se ha investigado su posible uso en el tratamiento de la insuficiencia cardíaca, pero la FDA rechazó su aprobación debido a problemas con la integridad de los datos presentados .

Métodos De Preparación

La síntesis del clorhidrato de bucindolol implica varios pasos clave:

Reacción de Desplazamiento: El grupo dimetilamino en la gramina es desplazado por el anión del 2-nitropropano, lo que da como resultado 3-(2-metil-2-nitropropil)indol.

Reducción: Este intermedio se reduce luego a alfa,alfa-dimetiltriptamina.

Formación de Epóxido: Por separado, el 2-hidroxibenzonitrilo reacciona con epiclorhidrina para formar un epóxido.

Combinación: Los dos intermedios se combinan para producir bucindolol.

Los métodos de producción industrial suelen seguir rutas sintéticas similares, pero se optimizan para la producción a gran escala, asegurando un alto rendimiento y pureza.

Análisis De Reacciones Químicas

El clorhidrato de bucindolol experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, lo que podría alterar sus propiedades farmacológicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de reacción y de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Treatment of Heart Failure

Bucindolol has been extensively studied for its efficacy in treating chronic heart failure, particularly in patients with reduced ejection fraction. The Beta-Blocker Evaluation Survival Trial (BEST) demonstrated that bucindolol, when added to standard heart failure therapies, significantly reduced hospitalizations and cardiovascular mortality rates in certain patient populations.

Case Study: BEST Trial Findings

- Population: Included diverse ethnic groups, focusing on the differential response based on genetic variations.

- Results:

Atrial Fibrillation Management

Bucindolol is also being investigated for its role in managing atrial fibrillation (AF), particularly in patients suffering from heart failure with reduced ejection fraction (HFrEF). Its unique mechanism of action may provide benefits over traditional beta-blockers.

Clinical Trials

- The GENETIC-AF trial is a phase 2B/3 study comparing bucindolol to metoprolol succinate for preventing symptomatic AF in patients with HFrEF. This trial emphasizes pharmacogenetic screening to identify patients likely to benefit from bucindolol therapy .

Pharmacogenetic Considerations

One of the most significant aspects of bucindolol's application is its pharmacogenetic profile. Research indicates that genetic variations can influence drug efficacy and safety, making bucindolol a candidate for personalized medicine approaches.

Key Insights

- Variations in the β1-adrenergic receptor gene affect how different populations respond to bucindolol.

- Studies suggest that Black patients may have a different response rate due to genetic factors, highlighting the importance of diversity in clinical trials .

Comparative Efficacy

Recent studies have compared bucindolol's effectiveness against other beta-blockers like metoprolol, particularly regarding their impact on AF and HFrEF.

| Drug | Application | Efficacy in Heart Failure | Efficacy in Atrial Fibrillation | Notable Findings |

|---|---|---|---|---|

| Bucindolol | Heart Failure, AF | Reduced hospitalizations | Promising results | Genetic targeting improves outcomes |

| Metoprolol | Heart Failure, AF | Standard efficacy | Limited benefits | Commonly used but less effective in certain populations |

Mecanismo De Acción

El clorhidrato de bucindolol ejerce sus efectos principalmente a través de su acción sobre los receptores beta-adrenérgicos. Bloquea tanto los receptores beta-1 como beta-2, lo que lleva a una disminución de la frecuencia cardíaca y la contractilidad miocárdica. Además, sus débiles propiedades de bloqueo alfa contribuyen a la vasodilatación . Los objetivos moleculares incluyen los receptores beta-adrenérgicos, y las vías involucradas están relacionadas con la regulación del sistema nervioso simpático de la función cardiovascular .

Comparación Con Compuestos Similares

El clorhidrato de bucindolol se compara con otros betabloqueantes como el propranolol, el carvedilol y el labetalol. A diferencia del bucindolol, estos compuestos varían en su selectividad para los receptores beta-1 y beta-2 y en sus propiedades farmacológicas adicionales . Por ejemplo:

Propranolol: Un betabloqueador no selectivo sin propiedades de bloqueo alfa.

Carvedilol: Un betabloqueador no selectivo con fuertes propiedades de bloqueo alfa.

Labetalol: Un betabloqueador no selectivo con propiedades de bloqueo alfa moderadas.

La combinación única de propiedades de bloqueo beta y alfa débiles de bucindolol, junto con su actividad simpaticomimética intrínseca, lo diferencia de estos otros compuestos .

Actividad Biológica

Bucindolol hydrochloride is a unique beta-blocker with additional vasodilatory properties, primarily investigated for its efficacy in treating heart failure and atrial fibrillation (AF). This article delves into the biological activity of bucindolol, highlighting its pharmacological mechanisms, clinical trial findings, and implications for patient treatment, particularly in heart failure with reduced ejection fraction (HFrEF).

Pharmacological Profile

Mechanism of Action:

Bucindolol is classified as a non-selective beta-blocker that exhibits weak alpha-blocking properties and intrinsic sympathomimetic activity in some models. Its dual action allows it to block both β1 and β2 adrenergic receptors, which is crucial in managing heart rate and myocardial contractility. Additionally, bucindolol's vasodilatory effects help reduce systemic vascular resistance, enhancing cardiac output without significantly increasing heart rate .

Pharmacogenetics:

The effectiveness of bucindolol appears to be influenced by genetic variations in the β1-adrenergic receptor. Specifically, individuals with the ADRB1 Arg389Arg genotype may experience enhanced therapeutic responses. Studies indicate that bucindolol's efficacy in reducing AF burden is particularly pronounced in this genetic subgroup .

Clinical Trial Findings

1. GENETIC-AF Trial:

The GENETIC-AF trial was a pivotal study designed to evaluate the safety and efficacy of bucindolol compared to metoprolol succinate in patients with HFrEF and symptomatic AF. Key findings from this trial include:

- Reduction in AF Burden: Bucindolol decreased cumulative AF burden by 26% (p < 0.001) compared to metoprolol succinate over a 24-week follow-up period .

- Decrease in Clinical Interventions: There was a 33% reduction in AF interventions (e.g., cardioversion, ablation) when treated with bucindolol (p = 0.009) compared to the control group .

- Lower Incidence of Bradycardia: Bucindolol was associated with a 55% lower incidence of dose-limiting bradycardia compared to metoprolol (p < 0.001), which is significant given that bradycardia can limit the dosing of conventional beta-blockers .

2. BEST Trial:

The BEST trial assessed bucindolol's impact on mortality and morbidity in chronic heart failure patients. Although initially deemed unsuccessful due to not meeting its primary endpoint, subsequent analyses suggested a 13% risk reduction in all-cause mortality (p = 0.053) among patients with favorable genetic profiles .

Data Summary

The following table summarizes key findings from clinical studies involving bucindolol:

| Study | Population | Outcome | Results |

|---|---|---|---|

| GENETIC-AF Trial | Patients with HFrEF and AF | Cumulative AF burden | Decreased by 26% (p < 0.001) |

| AF interventions | Decreased by 33% (p = 0.009) | ||

| Incidence of bradycardia | Reduced by 55% (p < 0.001) | ||

| BEST Trial | Chronic heart failure patients | All-cause mortality | Risk reduction of 13% (p = 0.053) |

Case Studies

Several case studies have illustrated the practical benefits of bucindolol therapy:

- Case Study A: A patient with HFrEF and the ADRB1 Arg389Arg genotype showed significant improvement in heart function and reduced hospitalizations after initiating bucindolol therapy.

- Case Study B: In another instance, a patient experienced fewer episodes of AF and reduced need for cardioversion after switching from metoprolol to bucindolol.

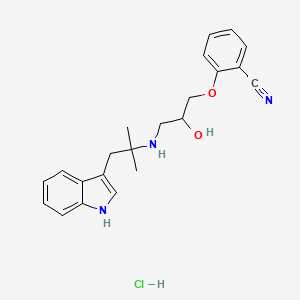

Propiedades

IUPAC Name |

2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2.ClH/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23;/h3-10,13,18,24-26H,11,14-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEAPFRHADKEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990563 | |

| Record name | 2-(2-Hydroxy-3-{[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70369-47-0 | |

| Record name | Benzonitrile, 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70369-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucindolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070369470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-3-{[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUCINDOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH683G4QII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.